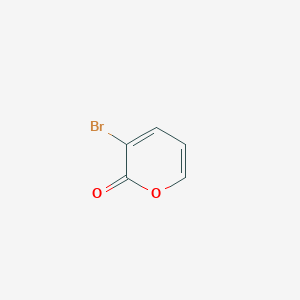

3-bromo-2H-pyran-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromopyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrO2/c6-4-2-1-3-8-5(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMFAVNCKFUDRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=O)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447599 | |

| Record name | 3-bromo-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19978-32-6 | |

| Record name | 3-bromo-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-bromo-2H-pyran-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-bromo-2H-pyran-2-one. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in utilizing this versatile heterocyclic compound as a building block in organic synthesis.

Core Chemical and Physical Properties

This compound, with the CAS number 19978-32-6, is a halogenated derivative of 2H-pyran-2-one.[1] The presence of the bromine atom significantly influences the electronic properties and reactivity of the pyranone ring, making it a highly valuable intermediate in synthetic organic chemistry.[1] It typically appears as a white to yellow solid.[2]

Below is a summary of its key physical and chemical properties.

| Property | Value | Reference |

| CAS Number | 19978-32-6 | [1][3] |

| Molecular Formula | C₅H₃BrO₂ | [3] |

| Molecular Weight | 174.98 g/mol | [1][3] |

| Melting Point | 64-66 °C | [3][4] |

| Boiling Point (Predicted) | 261.1 ± 33.0 °C | [3][4] |

| Density (Predicted) | 1.882 ± 0.06 g/cm³ | [3][4] |

| Appearance | White to yellow solid | [2] |

| InChI Key | UVMFAVNCKFUDRS-UHFFFAOYSA-N | [1] |

| SMILES | C1=COC(=O)C(=C1)Br | [2][3] |

Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for the structural elucidation of this compound.[1] The characteristic signals in both ¹H and ¹³C NMR spectra confirm the molecular structure.[1]

Table 2.1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

| 6.15 | dd | 6.9, 5.0 | H-5 | [5] |

| 7.51 | dd | 5.0, 1.9 | H-4 | [5] |

| 7.69 | dd | 6.9, 1.9 | H-6 | [5] |

| Solvent: CDCl₃, Frequency: 400 MHz |

Table 2.2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment | Reference |

| 106.5 | C-5 | [5] |

| 112.6 | C-3 | [5] |

| 144.0 | C-4 | [5] |

| 150.1 | C-6 | [5] |

| 158.0 | C-2 (C=O) | [5] |

| Solvent: CDCl₃, Frequency: 50 MHz |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that typically starts from 5,6-dihydro-2H-pyran-2-one.[1][5] The general synthetic route involves bromination followed by dehydrohalogenation.[1]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

An established and improved preparation of this compound has been published in Organic Syntheses.[5] The procedure is outlined in three main steps:

A. Preparation of 3-Bromo-5,6-dihydro-2H-pyran-2-one

-

A solution of 5,6-dihydro-2H-pyran-2-one (0.103 mol) in methylene chloride (350 mL) is prepared in a three-necked, round-bottomed flask.[5]

-

A solution of bromine (0.105 mol) in methylene chloride (130 mL) is added portion-wise over 4 hours. The reaction is exothermic and may require external cooling.[5]

-

After the addition is complete, the pale orange solution is stirred for 2 hours until the color fades.[5]

-

The reaction mixture is then cooled in an ice bath, and triethylamine (0.107 mol) is added via syringe over 2 minutes.[5]

-

The resulting colorless solution is stirred for 40 minutes, then washed twice with water (150 mL).[5]

-

The organic phase is dried over anhydrous sodium sulfate, filtered through a pad of silica gel, and the solvent is removed under reduced pressure to yield the crude product.[5]

B. Preparation of 3,5-Dibromo-5,6-dihydro-2H-pyran-2-one

-

The crude 3-bromo-5,6-dihydro-2H-pyran-2-one is dissolved in carbon tetrachloride.[5]

-

N-Bromosuccinimide (NBS) and a radical initiator such as AIBN are added.[1]

-

The mixture is refluxed until the reaction is complete, as monitored by TLC or NMR.[1][5]

-

After cooling, the succinimide is filtered off, and the solvent is evaporated to give the crude dibrominated product.[5] This material can be further purified by chromatography.[5]

C. Preparation of this compound

-

The crude 3,5-dibromo-5,6-dihydro-2H-pyran-2-one is dissolved in methylene chloride (360 mL).[5]

-

Triethylamine (0.1 mol) is added via syringe over a 5-minute period at room temperature, during which the mixture turns dark brown.[5]

-

The reaction is stirred for a specified period and then worked up by washing with water and brine.[5]

-

The organic layer is dried, and the solvent is removed. The final product, this compound, can be purified by chromatography or sublimation.[5] It is important to note that this final elimination step can also produce 5-bromo-2H-pyran-2-one as a significant byproduct through a postulated prototropic migration in the basic medium.[1][5]

Chemical Reactivity and Synthetic Applications

This compound is a versatile reagent in organic synthesis, primarily due to the influence of the bromine substituent on the pyranone ring's electronic properties.[1]

Diels-Alder Reactions

A key area of interest is its behavior in Diels-Alder reactions, where it acts as a reactive and unsymmetrical diene.[1] It exhibits superior regioselectivity and stereoselectivity compared to the parent 2-pyrone.[5] It is described as an "ambiphilic" diene, capable of undergoing cycloaddition with both electron-rich and electron-poor dienophiles, which opens up a wide range of synthetic possibilities for creating complex cyclic compounds.[1][5]

Nucleophilic Substitution and Cross-Coupling Reactions

The bromine atom at the C3 position makes the compound susceptible to nucleophilic substitution reactions.[1] This allows for the introduction of various functional groups. Furthermore, it serves as an important intermediate in cross-coupling reactions, such as the Stille coupling, to form aryl-substituted pyranones.[1] These reactions are foundational for synthesizing a diverse array of substituted pyranone derivatives.

Caption: Key synthetic transformations of this compound.

Biological Significance

The 2H-pyran-2-one scaffold is prevalent in a wide array of natural products and biologically active molecules.[1] These compounds are known to exhibit activities such as antibiotic, antifungal, cytotoxic, neurotoxic, and phytotoxic effects.[1] While specific biological activities of this compound are not extensively documented, its utility as a synthetic intermediate allows for the creation of novel pyranone derivatives that can be explored for potential therapeutic applications.[1][6] For instance, derivatives of related brominated pyranones have been investigated for their potential as antiproliferative agents.[7] The synthesis of various substituted 2-pyrones is a subject of ongoing research for applications in medicinal chemistry and materials science.[1][8]

Conclusion

This compound is a highly reactive and versatile synthetic intermediate. Its well-defined chemical properties, coupled with its "ambiphilic" nature in Diels-Alder reactions and susceptibility to cross-coupling and substitution reactions, make it an invaluable tool for synthetic chemists. The detailed synthetic protocols available allow for its reliable preparation, paving the way for the development of complex molecules with potential applications in drug discovery and materials science. This guide provides a foundational understanding for researchers looking to leverage the unique chemical landscape of this important heterocyclic compound.

References

- 1. This compound | 19978-32-6 | Benchchem [benchchem.com]

- 2. americanelements.com [americanelements.com]

- 3. This compound|lookchem [lookchem.com]

- 4. echemi.com [echemi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Buy 3-Bromo-4,6-dimethyl-2H-pyran-2-one (EVT-13936050) | 669-95-4 [evitachem.com]

- 7. mdpi.com [mdpi.com]

- 8. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Data of 3-Bromo-2H-pyran-2-one

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for 3-bromo-2H-pyran-2-one, tailored for researchers, scientists, and professionals in drug development. It includes detailed spectral data, experimental protocols for synthesis and characterization, and a logical workflow for its analysis.

Introduction

This compound is a versatile synthetic intermediate, particularly noted for its role as a reactive and unsymmetrical diene in Diels-Alder reactions.[1] Its utility in organic synthesis stems from the electron-withdrawing nature of the bromine atom and the conjugated pyran-2-one ring system, which influence its reactivity and make it a valuable building block for more complex molecules.[1] Accurate characterization using spectroscopic methods, primarily NMR, is crucial for confirming its structure and purity.

NMR Spectral Data

The structural elucidation of this compound is definitively achieved through ¹H and ¹³C NMR spectroscopy. The data, typically recorded in deuterated chloroform (CDCl₃), reveals the distinct electronic environments of the hydrogen and carbon atoms within the molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [1][2]

| Nucleus | Assignment | Chemical Shift (δ) [ppm] | Coupling Constants (J) [Hz] | Multiplicity |

| ¹H | H-6 | 7.69 | dd | J = 6.9, 1.9 |

| H-5 | 7.51 | dd | J = 5.0, 1.9 | |

| H-4 | 6.15 | dd | J = 6.9, 5.0 | |

| ¹³C | C-2 (C=O) | 158.0 | - | - |

| C-6 | 150.1 | - | - | |

| C-4 | 144.0 | - | - | |

| C-5 | 112.6 | - | - | |

| C-3 (C-Br) | 106.5 | - | - |

Note: The assignments are based on standard NMR chemical shift predictions and 2D NMR correlation experiments.

Experimental Protocols

The following protocols outline the synthesis of this compound and the general procedure for acquiring its NMR spectra.

Synthesis of this compound

A well-established method for the synthesis of this compound involves a multi-step process starting from 5,6-dihydro-2H-pyran-2-one.[1][2]

-

Bromination of 5,6-dihydro-2H-pyran-2-one: 5,6-dihydro-2H-pyran-2-one is treated with bromine in a suitable solvent like methylene chloride to yield 3-bromo-5,6-dihydro-2H-pyran-2-one.[2]

-

Allylic Bromination: The resulting 3-bromo-5,6-dihydro-2H-pyran-2-one undergoes allylic bromination using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in carbon tetrachloride. This step introduces a second bromine atom, forming 3,5-dibromo-5,6-dihydro-2H-pyran-2-one.[1][2]

-

Dehydrohalogenation: The crude 3,5-dibromo-5,6-dihydro-2H-pyran-2-one is then treated with a base, such as triethylamine, in methylene chloride to induce elimination of HBr, leading to the formation of this compound.[2]

-

Purification: The final product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[2]

NMR Sample Preparation and Data Acquisition

A standard protocol for obtaining NMR spectra of organic compounds like this compound is as follows:

-

Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: The NMR spectra are typically acquired on a spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters to be set include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used for ¹³C NMR to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired free induction decay (FID) is processed using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.

Workflow for Characterization

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.

References

The Ambiphilic Nature of 3-bromo-2H-pyran-2-one in Diels-Alder Cycloadditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of 3-bromo-2H-pyran-2-one, a versatile heterocyclic compound, in the context of Diels-Alder reactions. Esteemed for its unique electronic properties, this pyrone derivative serves as a powerful building block in modern organic synthesis, offering access to a wide array of complex molecular architectures. Its ambiphilic, or "chameleon," character allows it to react with both electron-rich and electron-deficient dienophiles, a trait that significantly broadens its synthetic utility.[1][2] This document outlines its reactivity, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying chemical principles.

Synthesis of this compound

The preparation of this compound is a well-established multi-step process that begins with the commercially available 5,6-dihydro-2H-pyran-2-one.[1][3] The synthetic sequence involves initial bromination, a subsequent allylic bromination, and a final base-mediated dehydrobromination to yield the target diene.[3] A significant byproduct of this synthesis is 5-bromo-2H-pyran-2-one, which is thought to form via a prototropic migration under the basic conditions of the final step.[1][3]

Reactivity and Mechanism in Diels-Alder Reactions

The Diels-Alder reaction is a powerful concerted [4+2] cycloaddition that forms a six-membered ring.[4][5] While 2-pyrones are generally considered electron-deficient dienes due to the electron-withdrawing nature of the lactone, they possess a degree of aromatic character which can make them reluctant reaction partners.[6][7]

The introduction of a bromine atom at the C3 position significantly influences the electronic properties and reactivity of the pyrone ring. This compound is described as an ambiphilic diene, capable of undergoing cycloaddition with both electron-deficient (Normal Electron Demand) and electron-rich (Inverse Electron Demand) dienophiles.[1] This dual reactivity makes it a more versatile synthetic equivalent to the parent 2-pyrone, often providing superior regioselectivity and stereoselectivity.[1]

The general reaction proceeds through a bicyclic intermediate which, characteristic of 2-pyrone cycloadducts, readily extrudes carbon dioxide (CO₂) via a retro-Diels-Alder reaction to yield a substituted cyclohexadiene, which can then aromatize.

Regio- and Stereoselectivity

Theoretical studies using Density Functional Theory (DFT) have been employed to understand the selectivity of these reactions. The analyses indicate a preference for meta-regioselectivity on an exo pathway for the cycloaddition of this compound with various alkenes.[2] This regiochemical outcome is influenced by the electronic effects of the bromine substituent and the lactone functionality. The stereochemistry of the dienophile is typically retained in the product, a hallmark of the concerted nature of the Diels-Alder reaction.[8][9][10]

Data Presentation: Diels-Alder Reaction Parameters

The following table summarizes quantitative data from various studies on the Diels-Alder reactions of this compound and related pyrones. This allows for a direct comparison of reaction conditions and outcomes.

| Diene | Dienophile | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Ratio (er) | Reference |

| 3-Hydroxy-2-pyrone | trans-3-Benzoylacrylic ester | Cinchona Alkaloid QD-1a (10 mol%) / Et₂O, rt | 87 | 93:7 | 94:6 | [6] |

| 3-Hydroxy-2-pyrone | α-Chloroacrylonitrile | Cinchona Alkaloid QD-1a (10 mol%) / Et₂O, rt | 65 | 24:76 | 91:10 | [6] |

| 3-Hydroxy-2-pyrone | Fumaronitrile | 9-Thiourea Cinchona Alkaloid QD-2 (10 mol%) / TBME, -20°C | 85 | >97:3 | 92:8 | [6] |

| 3-bromo-2-pyrone | Various electron-rich and electron-deficient dienophiles | Thermal, 78-90°C | Smooth cycloaddition reported | Regiospecific | Not Reported | [11] |

| 3,5-dibromo-2-pyrone | Various alkynes | Pd(0) catalyzed | Good to excellent | Not Applicable | Not Applicable | [11] |

Note: Data for the parent 3-hydroxy-2-pyrone is included to illustrate the high levels of stereocontrol achievable in asymmetric variants of 2-pyrone Diels-Alder reactions.

Experimental Protocols

Detailed experimental procedures are critical for reproducibility. The following protocols are adapted from peer-reviewed sources.

Synthesis of this compound[1]

This procedure is a multi-step synthesis starting from 5,6-dihydro-2H-pyran-2-one.

A. 3-Bromo-5,6-dihydro-2H-pyran-2-one:

-

A solution of 5,6-dihydro-2H-pyran-2-one (10.15 g, 0.103 mol) in methylene chloride (350 mL) is prepared in a three-necked flask.

-

A solution of bromine (16.7 g, 0.105 mol) in methylene chloride (130 mL) is added portion-wise over 4 hours, maintaining the temperature with external cooling as needed.

-

The pale orange solution is stirred for 2 hours until the color fades.

-

The reaction mixture is cooled in an ice bath, and triethylamine (15.0 mL, 0.107 mol) is added via syringe over 2 minutes.

-

The mixture is stirred for 40 minutes, then washed twice with water (150 mL).

-

The organic phase is dried over anhydrous sodium sulfate, filtered through a pad of silica gel, and the solvent is removed under reduced pressure to yield the product.

B. 3,5-Dibromo-5,6-dihydro-2H-pyran-2-one:

-

To a flask under a nitrogen atmosphere, add 3-bromo-5,6-dihydro-2H-pyran-2-one (15.8 g, 0.089 mol), N-bromosuccinimide (16.5 g, 0.093 mol), benzoyl peroxide (0.8 g, 3.3 mmol), and carbon tetrachloride (455 mL).

-

The mixture is heated to reflux for 45 minutes and then stirred at room temperature for 16 hours.

-

The mixture is filtered, and the filtrate is concentrated under reduced pressure to yield the crude dibrominated product.

C. This compound:

-

The crude 3,5-dibromo-5,6-dihydro-2H-pyran-2-one (approx. 20.3 g) is dissolved in methylene chloride (360 mL).

-

Triethylamine (14.0 mL, 0.1 mol) is added via syringe over 5 minutes at room temperature. The mixture will turn dark brown.

-

The reaction is stirred for 40 minutes, then washed sequentially with 1N HCl (2 x 150 mL) and saturated sodium bicarbonate solution (150 mL).

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed.

-

The residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford this compound as a tan solid.

General Protocol for Thermal Diels-Alder Cycloaddition

This protocol is a representative example based on conditions reported for the cycloaddition of this compound.[11]

-

In a sealed reaction vessel, dissolve this compound (1.0 equivalent) in a suitable high-boiling solvent (e.g., toluene, xylene).

-

Add the desired dienophile (1.0 to 1.5 equivalents).

-

Heat the reaction mixture to a temperature between 78-90°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting cycloadduct by column chromatography on silica gel or recrystallization to obtain the desired product. The subsequent reductive debromination can be carried out to produce halogen-free adducts if desired.[11]

Conclusion

This compound stands out as a highly valuable and versatile diene for Diels-Alder reactions. Its ambiphilic nature allows it to engage with a broad spectrum of dienophiles, overcoming some of the reactivity limitations of the parent 2-pyrone system. The bromine substituent not only modulates the electronic character of the diene but also provides a handle for further synthetic transformations while offering enhanced regio- and stereocontrol over the cycloaddition process. The methodologies and data presented herein underscore its importance as a strategic building block for the efficient construction of complex cyclic and aromatic systems relevant to pharmaceutical and materials science research.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 19978-32-6 | Benchchem [benchchem.com]

- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 5. Diels-Alder 反應 [sigmaaldrich.com]

- 6. Asymmetric Diels-Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

The Biological Activity of Halogenated 2H-Pyran-2-Ones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of halogenated 2H-pyran-2-ones, a class of heterocyclic compounds with emerging potential in antimicrobial and anticancer research. The introduction of halogen atoms to the 2H-pyran-2-one scaffold can significantly modulate the molecule's electronic properties, lipophilicity, and reactivity, thereby influencing its biological profile. This document summarizes the available quantitative data on their bioactivity, details the experimental protocols for their evaluation, and visualizes relevant pathways and workflows.

Overview of Biological Activity

Halogenated 2H-pyran-2-ones are recognized for their potential as cytotoxic and antimicrobial agents. The electron-withdrawing nature and the steric bulk of halogen substituents can enhance the interaction of these compounds with biological targets. While research is ongoing, preliminary studies suggest that these compounds may exert their effects through various mechanisms, including enzyme inhibition and disruption of microbial membranes.

Derivatives of 2H-pyran-3(6H)-ones, which share a similar structural core, have demonstrated that substituents such as phenylthio and p-bromophenyl are beneficial for activity against Gram-positive bacteria.[1] For instance, certain derivatives have shown minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL against Staphylococcus aureus and 0.75 µg/mL against Streptococcus sp.[1] This suggests that the α,β-unsaturated ketone system is crucial for their antimicrobial action.[1]

Quantitative Biological Data

The following tables summarize the available quantitative data for halogenated 2H-pyran-2-ones and structurally related compounds to provide a comparative overview of their biological activities.

Table 1: Cytotoxic Activity of Halogenated and Related Pyranone Derivatives

| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |

| 6-methyl-4-((2-(naphthalen-1-yl)ethyl)sulfonyl)-2H-pyran-2-one | L1210 (Murine Leukemia) | 0.95 | [2] |

| 6-methyl-4-((2-(naphthalen-1-yl)ethyl)sulfonyl)-2H-pyran-2-one | HeLa (Cervix Carcinoma) | 2.9 | [2] |

| Halogenated Phenoxychalcones (e.g., Compound 2c) | MCF-7 (Breast Cancer) | 1.52 | |

| Halogenated Phenoxychalcones (e.g., Compound 2f) | MCF-7 (Breast Cancer) | 1.87 |

Table 2: Antimicrobial Activity of Halogenated and Related Pyranone Derivatives

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | Staphylococcus aureus ATCC 2593 | 1.56 | [1] |

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | Streptococcus sp. C203M | 0.75 | [1] |

| 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide Derivatives | Gram-positive bacteria | 4-16 | [3] |

| 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide Derivatives | Gram-negative bacteria | 8-16 | [3] |

| 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide Derivatives | Fungi | 8-32 | [3] |

Potential Mechanisms and Signaling Pathways

While the precise signaling pathways modulated by halogenated 2H-pyran-2-ones are still under investigation, the mechanisms of action for similar antimicrobial and cytotoxic compounds can provide valuable insights. The following diagrams illustrate potential pathways.

References

literature review of 2H-pyran-2-one synthesis.

An In-depth Technical Guide to the Synthesis of 2H-Pyran-2-Ones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic strategies for constructing the 2H-pyran-2-one scaffold, a prevalent motif in numerous biologically active natural products and pharmaceutical agents.[1][2] This document details key reaction methodologies, provides structured quantitative data for comparative analysis, and outlines detailed experimental protocols for pivotal transformations.

Core Synthetic Methodologies

The synthesis of 2H-pyran-2-ones can be achieved through a variety of strategic approaches, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol. The most prominent methods include the Knoevenagel condensation, Wittig reaction, Ring-Closing Metathesis (RCM), and the Prins reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a versatile and widely employed method for the formation of 2H-pyran-2-ones.[1] This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated system.[3] In the context of 2H-pyran-2-one synthesis, a subsequent intramolecular cyclization and tautomerization afford the desired heterocyclic ring. The reaction is typically catalyzed by a weak base.[3] A notable variation is the Doebner modification, which utilizes pyridine as a solvent and is particularly useful when one of the activating groups on the active methylene compound is a carboxylic acid, as it facilitates decarboxylation.[3][4]

Logical Relationship of Knoevenagel Condensation for 2H-Pyran-2-One Synthesis

Caption: Logical flow of the Knoevenagel condensation for 2H-pyran-2-one synthesis.

Wittig Reaction

The Wittig reaction provides a powerful tool for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[5][6][7] While not a direct method for pyran-2-one ring formation, it is instrumental in constructing acyclic precursors that can subsequently undergo cyclization to the desired heterocycle. For instance, a Wittig reaction can be employed to create a diene ester, which can then cyclize via an intramolecular Diels-Alder reaction or other pericyclic reactions to form the 2H-pyran-2-one core.[8] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide; stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[5]

Experimental Workflow for Wittig-Based 2H-Pyran-2-One Synthesis

Caption: General workflow for synthesizing 2H-pyran-2-ones via a Wittig reaction followed by cyclization.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the synthesis of a wide array of cyclic compounds, including 2H-pyran-2-ones.[9][10][11] This reaction, typically catalyzed by ruthenium or molybdenum complexes, involves the intramolecular reaction of a diene to form a new double bond and a small, volatile alkene like ethylene.[9] For the synthesis of 2H-pyran-2-ones, an appropriate acyclic diene precursor containing an ester functionality is required. The high functional group tolerance and predictable nature of RCM make it a highly attractive strategy in modern organic synthesis.[11]

Signaling Pathway of Ring-Closing Metathesis for 2H-Pyran-2-One Synthesis

Caption: Mechanistic pathway of Ring-Closing Metathesis for the synthesis of 2H-pyran-2-ones.

Prins Reaction

The Prins reaction involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne, followed by the capture of a nucleophile.[12][13] This reaction can be adapted to synthesize tetrahydropyran rings, which can then be oxidized to the corresponding 2H-pyran-2-ones. The reaction is typically acid-catalyzed and proceeds through an oxocarbenium ion intermediate.[14] The outcome of the Prins reaction is highly dependent on the reaction conditions, such as the temperature and the presence or absence of a nucleophilic solvent.[12]

Logical Relationship of Prins Reaction for Tetrahydropyran Synthesis

Caption: Logical flow of the Prins reaction for the synthesis of tetrahydropyran derivatives.

Quantitative Data Summary

| Synthetic Method | Key Reagents | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Dehydrobromination | 5,6-dihydro-2H-pyran-2-one, N-bromosuccinimide | Benzoyl peroxide / CCl4 | Reflux | 1.5 | 70 | [15] |

| Bromination/Dehydrobromination | 5,6-dihydro-2H-pyran-2-one, Bromine | Acetic Acid | - | - | - | [16] |

| Palladium-Catalyzed Annulation | Acrylic derivatives, internal alkynes | Pd(OAc)2 | - | - | High | [2] |

| One-pot Synthesis | Alkanones, DMFDMA, hippuric acid | Acetic anhydride | 90 | 4 | 60-73 | [17] |

| Pechmann Condensation | Phloroglucinol, Ethyl acetoacetate | Zn0.925Ti0.075O NPs | 110 | - | - | [18] |

| Mechanochemical Pechmann | Phenol derivatives, β-ketoesters | Methanesulfonic acid | Ambient | - | High | [19] |

Detailed Experimental Protocols

Synthesis of 2H-Pyran-2-one via Dehydrobromination of 5,6-Dihydro-2H-pyran-2-one[16]

Materials:

-

5,6-Dihydro-2H-pyran-2-one (9.81 g, 0.100 mole)

-

N-Bromosuccinimide (18.6 g, 0.105 mole)

-

Benzoyl peroxide (200 mg)

-

Carbon tetrachloride (800 ml)

-

Triethylamine

-

Diethyl ether

-

Saturated aqueous sodium chloride

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of 5,6-dihydro-2H-pyran-2-one, N-bromosuccinimide, and benzoyl peroxide in carbon tetrachloride is prepared in a 2-L three-necked, round-bottomed flask equipped with a reflux condenser and a mechanical stirrer.

-

The suspension is stirred and heated to reflux. After 1.5 hours at reflux, the reaction mixture is cooled in an ice bath, and the precipitated succinimide is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the residue is dissolved in diethyl ether.

-

The ethereal solution is washed with saturated aqueous sodium chloride, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed with a rotary evaporator, and the resulting oil is distilled under reduced pressure to yield 2H-pyran-2-one as a colorless oil (6.7 g, 70%).

One-pot Synthesis of 3-Benzoylamino-cycloalka[b]pyran-2-ones[18]

Materials:

-

Cycloalkanone (e.g., cyclohexanone)

-

N,N-dimethylformamide dimethyl acetal (DMFDMA)

-

Hippuric acid

-

Acetic anhydride

-

Pyridine

-

Triethylamine

Procedure:

-

The cycloalkanone is heated with a twofold excess of DMFDMA under reflux for 16 hours.

-

After evaporation of volatile components, the crude 2-[(dimethylamino)methylene]cycloalkanone is reacted with an equimolar amount of hippuric acid in acetic anhydride at 90 °C for 4 hours.

-

The volatile components are evaporated to give a tarry residue, which is then treated with a mixture of pyridine and triethylamine under reflux for 9 hours.

-

After cooling, the precipitated product is isolated by filtration to afford the 3-benzoylamino-cycloalka[b]pyran-2-one in 60-73% yield.

General Procedure for Pechmann Condensation[19]

Materials:

-

Phloroglucinol (2 mmol)

-

Ethyl acetoacetate (EAA) (2 mmol)

-

Zn0.925Ti0.075O NPs (10 mol %)

-

Ethyl acetate

-

Ethanol

Procedure:

-

In a round bottom flask, a mixture of phloroglucinol, EAA, and Zn0.925Ti0.075O NPs is heated with constant stirring at 110 °C.

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is dissolved in ethyl acetate, and the catalyst is separated by centrifugation.

-

The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from ethanol to yield 5,7-dihydroxy-4-methyl-2H-chromen-2-one.

References

- 1. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. Knoevenagel Condensation [organic-chemistry.org]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. A new route to trienals using 2-substituted 2H-pyran-based Wittig reagents - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 10. Ring Closing Metathesis [organic-chemistry.org]

- 11. medwinpublishers.com [medwinpublishers.com]

- 12. Prins reaction - Wikipedia [en.wikipedia.org]

- 13. Prins Reaction [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. researchgate.net [researchgate.net]

- 18. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanochemical synthesis of coumarins via Pechmann condensation under solvent-free conditions: an easy access to coumarins and annulated pyrano[2,3-f] and [3,2-f]indoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Utilizing 3-bromo-2H-pyran-2-one in Stille Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2H-pyran-2-one scaffold is a privileged motif in a vast array of natural products and pharmacologically active compounds, exhibiting diverse biological activities. The functionalization of this core structure is of significant interest in medicinal chemistry and drug discovery. The Stille cross-coupling reaction offers a powerful and versatile method for the formation of carbon-carbon bonds, demonstrating high functional group tolerance and generally mild reaction conditions.[1] This application note provides a detailed overview and experimental protocols for the use of 3-bromo-2H-pyran-2-one as a key building block in palladium-catalyzed Stille coupling reactions. This methodology allows for the introduction of various organic substituents at the C3-position of the pyranone ring, enabling the synthesis of diverse libraries of compounds for screening and development.

The Stille reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide.[1][2] In the context of this application note, this compound serves as the organic halide, reacting with a variety of organostannane reagents to yield 3-substituted-2H-pyran-2-ones. The reaction is typically catalyzed by a palladium(0) complex, often in the presence of a co-catalyst such as copper(I) iodide, which can enhance the reaction rate and selectivity.[3]

Reaction Principle and Mechanism

The catalytic cycle of the Stille coupling reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst reacts with this compound, leading to the formation of a Pd(II) intermediate.

-

Transmetalation: The organostannane reagent then transfers its organic group to the palladium center, displacing the bromide.

-

Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired 3-substituted-2H-pyran-2-one product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Application Data

While extensive data on the Stille coupling of this compound is dispersed throughout the literature, the principles can be effectively illustrated by examining the well-documented regioselective coupling of 3,5-dibromo-2-pyrone. The addition of a copper(I) iodide co-catalyst has been shown to significantly enhance the selectivity for coupling at the C3 position, which is electronically less dense than the C5 position. This regioselectivity is crucial for the controlled synthesis of specifically substituted pyranones. The following table summarizes representative examples of the Stille coupling of 3,5-dibromo-2-pyrone with various organostannanes, highlighting the conditions that favor C3-substitution.

| Entry | Organostannane | Catalyst (mol%) | Co-catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenyltributyltin | Pd(PPh₃)₄ (5) | CuI (10) | Toluene | 100 | 0.5 | 5-Bromo-3-phenyl-2H-pyran-2-one | 94 |

| 2 | (1-Ethoxyvinyl)tributyltin | Pd(PPh₃)₄ (5) | CuI (10) | Toluene | 100 | 2 | 5-Bromo-3-(1-ethoxyvinyl)-2H-pyran-2-one | 85 |

| 3 | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ (5) | CuI (10) | Toluene | 100 | 1 | 5-Bromo-3-(thiophen-2-yl)-2H-pyran-2-one | 92 |

| 4 | 2-(Tributylstannyl)pyridine | Pd(PPh₃)₄ (5) | CuI (10) | Toluene | 100 | 1 | 5-Bromo-3-(pyridin-2-yl)-2H-pyran-2-one | 88 |

Data adapted from studies on 3,5-dibromo-2-pyrone, demonstrating C3-regioselectivity relevant to this compound.

Experimental Protocols

The following protocols provide a general framework for the Stille coupling of this compound with an organostannane. Researchers should optimize these conditions for their specific substrates.

Materials and Reagents

-

This compound

-

Organostannane (e.g., Aryl-, Heteroaryl-, or Vinyltributyltin)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Copper(I) iodide (CuI)

-

Anhydrous solvent (e.g., Toluene, DMF)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies (silica gel for chromatography)

General Procedure for Stille Coupling

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous toluene (or DMF) via syringe to achieve a suitable concentration (e.g., 0.1 M). Subsequently, add the organostannane reagent (1.1-1.2 eq) dropwise via syringe.

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate. To remove tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (KF). A precipitate of tributyltin fluoride will form, which can be removed by filtration through a pad of celite.

-

Purification: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Conclusion

The Stille coupling reaction is a highly effective method for the synthesis of 3-substituted-2H-pyran-2-ones from this compound. This approach provides access to a wide range of derivatives with potential applications in drug discovery and materials science. The use of a palladium catalyst, often in conjunction with a copper(I) co-catalyst, ensures efficient and often regioselective coupling. The provided protocols serve as a valuable starting point for researchers looking to utilize this powerful synthetic transformation.

References

Application Notes and Protocols for 3-bromo-2H-pyran-2-one

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and safety protocols for the handling and use of 3-bromo-2H-pyran-2-one, a versatile reagent in organic synthesis. The information is intended to ensure the safe and effective use of this compound in a laboratory setting.

Section 1: Chemical and Physical Properties

This compound is a halogenated heterocyclic compound that serves as a valuable building block in the synthesis of a variety of more complex molecules.[1] Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 19978-32-6 | [1] |

| Molecular Formula | C₅H₃BrO₂ | [2] |

| Molecular Weight | 174.98 g/mol | [1][2] |

| Appearance | Tan to light-brown solid | [3] |

| Melting Point | 59.5–61 °C | [3] |

| Boiling Point | 261.1 ± 33.0 °C (Predicted) | [2] |

| Purity | Typically >95% | [4] |

| Storage Temperature | Refrigerator | [4] |

| Solubility | Soluble in methylene chloride, ethyl acetate, and other common organic solvents. | [3] |

Section 2: Safety and Handling Protocols

2.1 Hazard Identification

This compound is a hazardous substance and should be handled with care. The following table summarizes the GHS hazard information.

| Hazard Class | Hazard Statement | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation mark)[4] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation mark) |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 (Exclamation mark) |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | GHS07 (Exclamation mark) |

Data sourced from supplier safety information.

2.2 Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound. The following PPE is mandatory:

-

Eye Protection: Chemical safety goggles.

-

Hand Protection: Nitrile or other chemically resistant gloves.

-

Skin and Body Protection: A lab coat must be worn.

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

2.3 Safe Handling Procedures

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.

-

Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Spill Procedures: In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for proper disposal.

2.4 Storage and Stability

This compound is sensitive to light and moisture and may turn yellow upon standing at room temperature.[3] For long-term storage and to maintain its purity, the following conditions are recommended:

-

Storage: Store in a tightly sealed container in a refrigerator.

-

Atmosphere: For optimal stability, store under an inert atmosphere (e.g., argon or nitrogen).[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

2.5 Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Section 3: Experimental Protocols

3.1 Protocol for a Typical Diels-Alder Reaction

This compound is a reactive diene that can participate in Diels-Alder cycloadditions with both electron-rich and electron-deficient dienophiles.[1][3]

Materials:

-

This compound

-

Dienophile (e.g., N-phenylmaleimide)

-

Anhydrous toluene

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent).

-

Add the dienophile (1.1 equivalents).

-

Add anhydrous toluene to dissolve the reactants.

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir for the required time (monitor by TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

3.2 Protocol for Synthesis of 3-substituted-2-pyrones via Cross-Coupling

The bromine atom at the 3-position can be substituted through various cross-coupling reactions to generate a library of 3-substituted-2-pyrones.

Materials:

-

This compound

-

Organotin or organoboron reagent (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Anhydrous solvent (e.g., DMF or toluene)

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the organoboron or organotin reagent (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).

-

Add the anhydrous solvent.

-

Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Section 4: Visualizations

References

The Versatile Scaffold: 3-Bromo-2H-pyran-2-one in Medicinal Chemistry

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2H-pyran-2-one is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry. Its unique structural features, including a reactive bromine atom and a conjugated pyran-2-one ring system, make it a valuable starting material and scaffold for the synthesis of a diverse array of biologically active molecules. This document provides a detailed overview of its applications, including the synthesis of derivatives with notable cytotoxic and antimicrobial activities, along with comprehensive experimental protocols.

The 2H-pyran-2-one core is a prevalent motif in numerous natural products exhibiting a wide range of biological activities, including antibiotic, antifungal, cytotoxic, and neurotoxic effects.[1] The introduction of a bromine atom at the 3-position enhances the reactivity of the pyranone ring, making it susceptible to various chemical transformations. This allows for the strategic introduction of different functional groups to modulate the biological and pharmacological properties of the resulting derivatives. Key reaction pathways include nucleophilic substitution at the C3 position and participation as a diene in Diels-Alder cycloadditions, opening avenues for the construction of complex molecular architectures.[1][2]

Key Applications in Medicinal Chemistry

The utility of this compound as a building block is highlighted by its successful incorporation into various heterocyclic systems with demonstrated therapeutic potential.

Cytotoxic Agents for Oncology Research

Derivatives of this compound have shown promise as cytotoxic agents against various cancer cell lines. By modifying the core structure, researchers have developed compounds with significant anti-proliferative effects. For instance, pyrano[3,2-c]pyridine derivatives, which can be synthesized from pyran-2-one precursors, have exhibited notable cytotoxicity.

Table 1: Cytotoxicity of Pyrano[3,2-c]pyridine Derivatives

| Compound Code | HCT-116 IC₅₀ (µM) | HepG-2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

| 1 | > 50 | > 50 | > 50 |

| 2 | 35.6 ± 1.2 | 15.3 ± 0.8 | 9.8 ± 0.5 |

| 3 | 20.8 ± 0.9 | 7.7 ± 0.4 | 4.5 ± 0.3 |

| 4 | 10.1 ± 0.5 | 5.1 ± 0.3 | 2.7 ± 0.2 |

| 5 | 5.2 ± 0.1 | 3.4 ± 0.3 | 1.4 ± 0.6 |

| Doxorubicin | 5.2 ± 0.3 | 2.85 ± 0.4 | 1.03 ± 0.4 |

Data sourced from a study on the design and synthesis of new pyrano[3,2-c]pyridine-based derivatives.

Antimicrobial Agents

The pyran-2-one scaffold is also a key component in the development of novel antimicrobial agents. Modifications of the this compound structure have led to compounds with significant activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of 2H-Pyran-3(6H)-one Derivatives

| Compound | Target Organism | MIC (µg/mL) |

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one (8a) | Staphylococcus aureus ATCC 2593 | 1.56 |

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one (9) | Streptococcus sp. C203M | 0.75 |

Data from a study on the synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a well-established method for the synthesis of the title compound.[2]

Materials:

-

5,6-dihydro-2H-pyran-2-one

-

Bromine

-

Methylene chloride (CH₂Cl₂)

-

Triethylamine (Et₃N)

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide

-

Carbon tetrachloride (CCl₄)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

A. 3-Bromo-5,6-dihydro-2H-pyran-2-one:

-

Dissolve 5,6-dihydro-2H-pyran-2-one (10.15 g, 0.103 mol) in 350 mL of methylene chloride in a three-necked round-bottomed flask equipped with a magnetic stirrer, addition funnel, and drying tube.

-

Slowly add a solution of bromine (16.7 g, 0.105 mol) in 130 mL of methylene chloride over 4 hours. Maintain the temperature with external cooling as the reaction is exothermic.

-

Stir the resulting pale orange solution for 2 hours until the color fades.

-

Cool the reaction mixture in an ice bath and add triethylamine (15.0 mL, 0.107 mol) via syringe over 2 minutes.

-

Stir the colorless solution for 40 minutes.

-

Transfer the mixture to a separatory funnel and wash twice with 150 mL of water.

-

Dry the organic phase over anhydrous sodium sulfate, filter through a pad of silica gel, and concentrate under reduced pressure to yield the crude product.

B. 3,5-Dibromo-5,6-dihydro-2H-pyran-2-one:

-

In a flame-dried round-bottomed flask under a nitrogen atmosphere, combine 3-bromo-5,6-dihydro-2H-pyran-2-one (15.8 g, 0.089 mol), N-bromosuccinimide (16.5 g, 0.093 mol), and benzoyl peroxide (0.8 g, 3.3 mmol) in 455 mL of freshly distilled carbon tetrachloride.

-

Reflux the mixture for an appropriate time, monitoring the reaction by TLC.

-

Cool the reaction mixture, filter to remove succinimide, and concentrate the filtrate under reduced pressure.

C. This compound:

-

Dissolve the crude 3,5-dibromo-5,6-dihydro-2H-pyran-2-one (20.3 g) in 360 mL of methylene chloride in a round-bottomed flask.

-

Add triethylamine (14.0 mL, 0.1 mol) via syringe over 5 minutes at room temperature. The solution will turn dark brown.

-

Stir the mixture, and after the reaction is complete (monitored by TLC), wash the reaction mixture, dry the organic layer, and concentrate to obtain the crude this compound.

-

Purify the product by column chromatography on silica gel.

Protocol 2: General Procedure for the Synthesis of 2-Amino-4H-pyran-3-carbonitriles

This protocol outlines a general method for synthesizing substituted 2-amino-4H-pyrans, which can be adapted for derivatives of this compound by first converting it to a suitable α,β-unsaturated ketone.

Materials:

-

α,β-Unsaturated ketone (derived from this compound)

-

Malononitrile

-

Ethanol

-

Potassium carbonate (K₂CO₃) or another suitable base (e.g., piperidine)

Procedure:

-

In a round-bottomed flask, dissolve the α,β-unsaturated ketone (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).

-

Add a catalytic amount of K₂CO₃ (e.g., 5 mol%).

-

Reflux the reaction mixture and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution. Filter the solid, wash with cold ethanol, and dry to obtain the 2-amino-4H-pyran-3-carbonitrile derivative.

Protocol 3: MTT Assay for Cytotoxicity

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of synthesized compounds.[2][4][5]

Materials:

-

Cancer cell lines (e.g., HCT-116, HepG-2, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the diluted test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Broth Microdilution Assay for Antimicrobial Susceptibility

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[3][6][7]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Microplate incubator

Procedure:

-

Prepare a serial two-fold dilution of the test compounds in the broth medium in the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.

-

Include a positive control (broth with bacteria and no compound), a negative control (broth only), and a solvent control.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing Synthetic and Biological Pathways

The following diagrams illustrate the general workflow for utilizing this compound in drug discovery and a conceptual signaling pathway that could be targeted by its derivatives.

Caption: Drug discovery workflow using this compound.

Caption: Conceptual signaling pathway targeted by pyran-2-one derivatives.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. Broth microdilution susceptibility testing. [bio-protocol.org]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. protocols.io [protocols.io]

- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Novel Heterocycles from 3-Bromo-2H-pyran-2-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-bromo-2H-pyran-2-one as a versatile starting material for the preparation of a diverse range of novel heterocyclic compounds. The protocols detailed below are intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a highly valuable and reactive building block in organic synthesis. The electron-deficient nature of the pyran-2-one ring, coupled with the presence of a reactive bromine atom at the C3 position, allows for a variety of chemical transformations. This enables the synthesis of a wide array of heterocyclic systems, many of which are scaffolds of significant interest in drug discovery due to their diverse biological activities. The principal reactive sites of this compound include the C3 position, which is susceptible to nucleophilic substitution and cross-coupling reactions, and the diene system, which can participate in cycloaddition reactions. Furthermore, the pyran-2-one ring itself can undergo ring-opening and subsequent rearrangement reactions with various nucleophiles to afford novel heterocyclic frameworks.[1]

This document outlines detailed experimental protocols for the synthesis of various heterocycles from this compound, presents quantitative data in tabular format for easy comparison, and includes graphical representations of the synthetic pathways.

Synthetic Transformations and Protocols

The following sections provide detailed experimental procedures for key synthetic transformations of this compound.

Nucleophilic Substitution: Synthesis of 3-Amino-2H-pyran-2-ones

The bromine atom at the C3 position of this compound is readily displaced by nucleophiles such as amines. This reaction provides a straightforward route to 3-amino-2H-pyran-2-one derivatives, which are valuable intermediates for the synthesis of more complex molecules.[2]

Experimental Protocol:

-

To a solution of this compound (1.0 mmol) in anhydrous dimethylformamide (DMF, 10 mL) is added the desired primary or secondary amine (1.2 mmol) and potassium carbonate (2.0 mmol).

-

The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-water (50 mL) and the resulting precipitate is collected by vacuum filtration.

-

The crude product is washed with water and dried.

-

Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Quantitative Data for Nucleophilic Substitution:

| Entry | Nucleophile | Product | Yield (%) | M.p. (°C) |

| 1 | Aniline | 3-Phenylamino-2H-pyran-2-one | 85 | 155-157 |

| 2 | Morpholine | 3-Morpholino-2H-pyran-2-one | 92 | 118-120 |

| 3 | Benzylamine | 3-(Benzylamino)-2H-pyran-2-one | 88 | 132-134 |

Yields and melting points are representative and may vary depending on the specific substrate and reaction conditions.

Palladium-Catalyzed Cross-Coupling: Synthesis of 3-Aryl-2H-pyran-2-ones via Stille Coupling

Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, are powerful methods for the formation of carbon-carbon bonds. This compound can be coupled with various organostannanes to introduce aryl, heteroaryl, or vinyl substituents at the C3 position.[1]

Experimental Protocol:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen) is added this compound (1.0 mmol), the organostannane reagent (1.1 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and copper(I) iodide (0.1 mmol).

-

Anhydrous toluene (10 mL) is added, and the reaction mixture is heated to 100 °C for 12 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the mixture is cooled to room temperature and filtered through a pad of Celite, washing with ethyl acetate.

-

The filtrate is washed with a saturated aqueous solution of potassium fluoride (to remove tin byproducts) and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Quantitative Data for Stille Coupling:

| Entry | Organostannane | Product | Yield (%) | M.p. (°C) |

| 1 | Tributyl(phenyl)stannane | 3-Phenyl-2H-pyran-2-one | 94 | 68-70 |

| 2 | Tributyl(2-thienyl)stannane | 3-(Thiophen-2-yl)-2H-pyran-2-one | 85 | 75-77 |

| 3 | Tributyl(vinyl)stannane | 3-Vinyl-2H-pyran-2-one | 78 | Oil |

Data adapted from a similar reaction with 3,5-dibromo-2-pyrone.[3]

Diels-Alder Reaction: Synthesis of Bicyclic Lactones

This compound can act as a diene in [4+2] cycloaddition reactions with various dienophiles. This reaction provides access to highly functionalized bicyclic lactones, which can be further transformed into a variety of carbocyclic and heterocyclic compounds.[1][4]

Experimental Protocol:

-

A solution of this compound (1.0 mmol) and the dienophile (1.2 mmol) in a suitable solvent (e.g., toluene or xylene, 10 mL) is placed in a sealed tube.

-

The mixture is heated at 80-120 °C for 24-48 hours.

-

The reaction progress is monitored by TLC or 1H NMR spectroscopy.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel or by recrystallization.

Quantitative Data for Diels-Alder Reaction:

| Entry | Dienophile | Product | Yield (%) |

| 1 | N-Phenylmaleimide | 2-Bromo-8-phenyl-8-azabicyclo[2.2.2]oct-4-ene-7,9-dione-3-carboxylate | >90 |

| 2 | Dimethyl acetylenedicarboxylate | Dimethyl 4-bromophthalate | >85 |

| 3 | Ethylene | 2-Bromo-3-oxabicyclo[2.2.2]oct-5-en-4-one | High |

Yields are representative and depend on the specific dienophile and reaction conditions.

Ring Transformation Reactions

The reaction of 2H-pyran-2-ones with hydrazine hydrate can lead to a ring-opening-ring-closing cascade, resulting in the formation of pyridazine derivatives. This transformation provides an efficient route to highly substituted pyridazine cores.[5][6]

Experimental Protocol:

-

A solution of this compound (1.0 mmol) and hydrazine hydrate (2.0 mmol) in ethanol (15 mL) is refluxed for 6-12 hours.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.

-

The residue is taken up in water and extracted with dichloromethane or ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography or recrystallization.

While a direct conversion is less common, this compound can be converted to a 1,3-dicarbonyl intermediate which can then be cyclized with hydrazine to form pyrazoles.

Experimental Protocol (Two-Step):

Step 1: Formation of the 1,3-dicarbonyl intermediate

-

This compound (1.0 mmol) is treated with a suitable nucleophile (e.g., sodium methoxide in methanol) to open the ring and form a methyl ester of a brominated keto-acid derivative.

-

The intermediate is isolated after acidic workup and extraction.

Step 2: Cyclization to form the pyrazole

-

The crude 1,3-dicarbonyl intermediate (1.0 mmol) is dissolved in ethanol (10 mL), and hydrazine hydrate (1.1 mmol) is added.

-

The mixture is refluxed for 4-8 hours.

-

The reaction is cooled, and the solvent is removed in vacuo.

-

The residue is purified by column chromatography to afford the desired pyrazole.

Similar to pyrazoles, isoxazoles can be synthesized from 1,3-dicarbonyl precursors derived from this compound by reaction with hydroxylamine.

Experimental Protocol (Two-Step):

Step 1: Formation of the 1,3-dicarbonyl intermediate

-

Follow Step 1 for the synthesis of pyrazoles.

Step 2: Cyclization to form the isoxazole

-

The crude 1,3-dicarbonyl intermediate (1.0 mmol) is dissolved in ethanol (10 mL), and hydroxylamine hydrochloride (1.1 mmol) and sodium acetate (1.2 mmol) are added.

-

The mixture is refluxed for 6-10 hours.

-

After cooling, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate.

-

The organic layer is dried and concentrated, and the product is purified by column chromatography.

The reaction of 2H-pyran-2-ones with ammonia or primary amines at high temperatures can lead to the formation of pyridones (2-hydroxypyridines), which are tautomers of pyridin-2(1H)-ones.

Experimental Protocol:

-

A mixture of this compound (1.0 mmol) and a solution of ammonia in methanol (7N, 10 mL) is heated in a sealed tube at 150 °C for 24 hours.

-

The tube is cooled, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield the 3-bromo-2-pyridone.

Quantitative Data for Ring Transformation Products:

| Entry | Reagent | Heterocycle | Yield (%) |

| 1 | Hydrazine hydrate | 4-Bromo-5-hydroxypyridazine | 60-70 |

| 2 | Hydrazine hydrate (from 1,3-dicarbonyl) | 4-Bromopyrazole derivative | 50-65 (over 2 steps) |

| 3 | Hydroxylamine HCl (from 1,3-dicarbonyl) | 4-Bromoisoxazole derivative | 55-70 (over 2 steps) |

| 4 | Ammonia | 3-Bromo-2-pyridone | 40-50 |

Yields are estimates based on general transformations of pyran-2-ones and may require optimization.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic routes from this compound to various heterocyclic systems.

Caption: Synthetic routes from this compound.

Experimental Workflow for Heterocycle Synthesis

The general workflow for the synthesis and characterization of novel heterocycles from this compound is depicted below.

Caption: General experimental workflow.

Potential Biological Significance and Signaling Pathways

While specific biological data for heterocycles synthesized directly from this compound is limited in the literature, the resulting heterocyclic scaffolds are known to possess a wide range of pharmacological activities.

-

Pyridazines: Derivatives of this class have been reported to exhibit antihypertensive, analgesic, anti-inflammatory, and anticancer activities. Some pyridazine-based drugs are known to act as inhibitors of enzymes such as phosphodiesterases and kinases.

-

Pyrazoles: This is a privileged scaffold in medicinal chemistry, with examples including the COX-2 inhibitor celecoxib. Pyrazole derivatives have shown a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. Their mechanism of action often involves the inhibition of key enzymes in signaling pathways.

-

Isoxazoles: These heterocycles are present in several commercial drugs and are known to exhibit antimicrobial, anti-inflammatory, and anticancer activities.

-

Pyridines: The pyridine ring is a common feature in many pharmaceuticals and natural products. Substituted pyridines can interact with a wide variety of biological targets.

Given the prevalence of these heterocyclic cores in bioactive molecules, the novel derivatives synthesized from this compound represent promising candidates for biological screening and drug development programs. Further studies are warranted to elucidate their specific mechanisms of action and potential effects on cellular signaling pathways.

Caption: From synthesis to potential biological function.

Conclusion

This compound serves as an excellent and versatile platform for the synthesis of a diverse range of novel heterocycles. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the rich chemistry of this starting material and to develop new compounds with potential applications in drug discovery and materials science. The synthetic accessibility and the potential for generating libraries of diverse heterocyclic compounds make this compound a valuable tool for modern organic and medicinal chemists.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 19978-32-6 | Benchchem [benchchem.com]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. revues.imist.ma [revues.imist.ma]

- 6. PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS | Moroccan Journal of Heterocyclic Chemistry [revues.imist.ma]

Application Notes & Protocols: 3-bromo-2H-pyran-2-one as a Precursor for Phosphinine Synthesis

Introduction

Phosphinines, the phosphorus analogs of pyridines, are fascinating heterocyclic compounds that have garnered significant interest in coordination chemistry, catalysis, and materials science. Their unique electronic properties, stemming from the presence of the phosphorus heteroatom, make them valuable ligands and building blocks. The synthesis of functionalized phosphinines, however, can be challenging. A convenient and regioselective route utilizes 3-bromo-2H-pyran-2-one as a key precursor.[1][2] This compound serves as a reactive diene in [4+2] cycloaddition reactions with phosphaalkynes, providing a direct pathway to substituted phosphinine rings.[2] The bromine substituent not only directs the regioselectivity of the cycloaddition but also serves as a functional handle for subsequent cross-coupling reactions, allowing for the synthesis of a diverse library of 2,6-disubstituted phosphinines.[1][2]

This document provides detailed protocols for the synthesis of phosphinines starting from this compound, including the preparation of the precursor itself, the key cycloaddition step, and a subsequent functionalization via Negishi cross-coupling.

I. Synthetic Pathway Overview

The overall synthetic strategy involves a three-stage process. It begins with the synthesis of the key precursor, this compound, from a saturated lactone. This is followed by a [4+2] cycloaddition reaction with a phosphaalkyne to construct the phosphinine ring. Finally, the bromo-functionalized phosphinine is further derivatized using a palladium-catalyzed cross-coupling reaction.

Figure 1: Overall workflow for the synthesis of functionalized phosphinines.

II. Experimental Protocols

Protocol 1: Synthesis of this compound[3]

This protocol describes an improved two-step synthesis from 5,6-dihydro-2H-pyran-2-one, avoiding the handling of the sensitive 2-pyrone.

A. Synthesis of 3-Bromo-5,6-dihydro-2H-pyran-2-one

-

Charge a 1-L three-necked round-bottomed flask with 5,6-dihydro-2H-pyran-2-one (10.15 g, 0.103 mol) and methylene chloride (350 mL).

-

Prepare a solution of bromine (16.7 g, 0.105 mol) in methylene chloride (130 mL) and add it portion-wise to the flask over 4 hours. Maintain temperature control with an ice bath as the reaction is exothermic.

-

Stir the resulting pale orange solution for 2 hours until the color fades.

-

Cool the reaction mixture in an ice bath and add triethylamine (15.0 mL, 0.107 mol) via syringe over 2 minutes.

-

Stir the colorless solution for 40 minutes.

-

Transfer the contents to a separatory funnel and wash twice with water (150 mL each).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-bromo-5,6-dihydro-2H-pyran-2-one as an amber liquid (yield: ~89%).

B. Synthesis of 3,5-Dibromo-5,6-dihydro-2H-pyran-2-one

-

In a 1-L round-bottomed flask under a nitrogen atmosphere, combine 3-bromo-5,6-dihydro-2H-pyran-2-one (15.8 g, 0.089 mol), N-bromosuccinimide (NBS, 16.5 g, 0.093 mol), and benzoyl peroxide (0.8 g, 3.3 mmol) in freshly distilled carbon tetrachloride (455 mL).

-

Immerse the flask in a preheated oil bath (100°C) and reflux vigorously for 4.5 hours.

-

Cool the reaction mixture and let it stand at room temperature for 4.5 hours to allow succinimide to precipitate.

-

Filter the mixture through a Büchner funnel and wash the solid with carbon tetrachloride.

-

Concentrate the filtrate under reduced pressure to yield crude 3,5-dibromo-5,6-dihydro-2H-pyran-2-one as a brown oil, which is used directly in the next step.

C. Synthesis of this compound

-

Dissolve the crude 3,5-dibromo-5,6-dihydro-2H-pyran-2-one from the previous step in methylene chloride (360 mL) in a 1-L round-bottomed flask.

-

Add triethylamine (14.0 mL, 0.1 mol) via syringe over 5 minutes at room temperature. The mixture will turn dark brown.